Cas no 4850-50-4 (1-phenylbutane-1,4-diol)

1-phenylbutane-1,4-diol structure
1-phenylbutane-1,4-diol structure
Product Name:1-phenylbutane-1,4-diol
CAS No:4850-50-4
MF:C10H14O2
MW:166.216963291168
CID:931974
PubChem ID:263851
Update Time:2025-04-19

1-phenylbutane-1,4-diol Chemical and Physical Properties

Names and Identifiers

    • 1-phenylbutane-1,4-diol
    • 1,3-Butanedione,1-phenyl
    • 1,4-dihydroxy-1-phenylbutane
    • 1-Benzoyl-2-propanone
    • 1-benzoylacetone
    • 1-phenyl-1,3-butanedione
    • 1-phenyl-1,4-butandiol
    • 1-phenyl-1,4-butanediol
    • 1-phenyl-butane-1,3-dione
    • 1-phenyl-butane-1,4-diol
    • 2-Acetylacetophenone
    • 4-phenyl-4-hydroxybutanol
    • Acetoacetophenone
    • acetyl acetophenone
    • Acetylbenzoylmethane
    • benzoyl acetone
    • DTXSID701313550
    • NSC98557
    • NCIOpen2_001888
    • AM10014
    • NSC-98557
    • MFCD00030009
    • OKWLUBCSBVYYTC-UHFFFAOYSA-N
    • AKOS017516318
    • G63574
    • 4850-50-4
    • SCHEMBL2316371
    • DB-363756
    • Inchi: 1S/C10H14O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2
    • InChI Key: OKWLUBCSBVYYTC-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)CCCO

Computed Properties

  • Exact Mass: 166.09900
  • Monoisotopic Mass: 166.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.1
  • Boiling Point: 316.1°C at 760 mmHg
  • Flash Point: 153.9°C
  • Refractive Index: 1.55
  • PSA: 40.46000
  • LogP: 1.49250

1-phenylbutane-1,4-diol Pricemore >>

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